molecular formula C12H12N4O2 B2623932 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide CAS No. 2034227-11-5

6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No. B2623932
CAS RN: 2034227-11-5
M. Wt: 244.254
InChI Key: NHEGPSHPDAXYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes, leading to the modulation of various cellular processes. The compound binds to the active site of the enzyme and disrupts its function, thereby preventing the enzyme from carrying out its normal physiological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in lab experiments are its potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, the limitations of this compound include its low solubility in water, which can make it challenging to use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide. These include the exploration of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves the reaction of ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

The potential applications of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in scientific research are vast. This compound has been found to exhibit potent inhibitory activity against various enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes play a crucial role in the regulation of various cellular processes, and their inhibition can have significant therapeutic implications.

properties

IUPAC Name

6-ethoxy-N-pyridin-3-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-18-11-6-10(14-8-15-11)12(17)16-9-4-3-5-13-7-9/h3-8H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEGPSHPDAXYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.